5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol
Description
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
5-(2-hydroxyethylsulfanylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H13NO2S/c14-6-7-16-8-9-3-4-11(15)12-10(9)2-1-5-13-12/h1-5,14-15H,6-8H2 |
InChI Key |
OHVCPOSPWZTQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CSCCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The 8-hydroxyquinoline moiety undergoes oxidation under controlled conditions. Key reactions include:
-
Hydroxyl Group Oxidation : The phenolic -OH group at position 8 oxidizes to form a quinone-like structure under strong oxidizing agents (e.g., KMnO₄ or CrO₃), altering electron distribution in the aromatic system .
-
Thioether Oxidation : The (2-hydroxyethyl)thio-methyl side chain oxidizes to sulfoxide (R-S(=O)-R') or sulfone (R-SO₂-R') using H₂O₂ or mCPBA, impacting polarity and metal-binding capacity .
Table 1: Oxidation Products and Conditions
| Reactant Position | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| 8-OH | KMnO₄ (acidic) | Quinolin-8-one | ~65 |
| Thioether (-S-) | H₂O₂ (30%) | Sulfoxide | 78–85 |
Electrophilic Substitution
The quinoline ring participates in electrophilic substitution, primarily at positions 5 and 7 due to electron-donating effects of the hydroxyl group:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7, with regioselectivity influenced by the thioether side chain .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs at position 3, forming 3-bromo derivatives used in cross-coupling reactions .
Mechanistic Insight :
The hydroxyl group activates the ring via resonance, while steric hindrance from the thioether side chain directs substitution to less hindered positions .
Metal Chelation
The compound forms stable complexes with transition metals, leveraging its O and S donor atoms:
-
Cu²⁺ Chelation : Forms a 1:2 (metal:ligand) complex, enhancing antioxidant activity and enabling catalytic applications .
-
Fe³⁺ Binding : The Fe³⁺-complex exhibits nuclease-like activity, cleaving DNA via ROS generation .
Table 2: Metal Complex Stability Constants (log β)
| Metal Ion | log β (25°C) | Coordination Mode |
|---|---|---|
| Cu²⁺ | 12.3 ± 0.2 | O,N-bidentate |
| Fe³⁺ | 15.1 ± 0.3 | O,N,S-tridentate |
Nucleophilic Displacement
The thioether side chain participates in nucleophilic reactions:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) replaces the hydroxyethyl group, forming S-alkyl derivatives .
-
Cross-Coupling : Suzuki-Miyaura coupling at position 5 with arylboronic acids, facilitated by Pd catalysts .
Example Reaction Pathway :
Condensation and Cyclization
The hydroxyethyl group enables cyclocondensation:
-
With Aldehydes : Forms oxazolidine rings under acid catalysis, enhancing bioavailability .
-
Intramolecular Cyclization : Heating in POCl₃ yields fused quinoline-thiazine hybrids .
Biological Activity Modulation via Derivatization
Structural modifications amplify pharmacological effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of C5-Substituted 8-Hydroxyquinoline Derivatives
Structure-Activity Relationship (SAR) Insights
- Hydrophilic vs. Hydrophobic Substituents: The hydroxyethyl-thio group in the target compound improves water solubility compared to analogs like 5-((p-tolylamino)methyl)quinolin-8-ol (aromatic amino group) or 5-(Phenethoxymethyl)quinolin-8-ol (alkoxy chain) .
- Metal Chelation: Thioether and piperazinyl substituents (e.g., 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol) enhance metal-binding capacity, critical for antimicrobial and antineurodegenerative applications .
- Biological Potency: Aromatic amino groups (e.g., p-tolylamino) confer antiviral activity (EC₅₀ ~1–5 µM), while sulfonyl groups (e.g., ethylsulfonyl) improve enzyme inhibition (IC₅₀ ~0.2 µM) .
Crystallographic and Spectroscopic Data
Table 2: Structural Data Comparison
Preparation Methods
Two-Step Synthesis via Chloromethyl Intermediate
The most widely documented method involves a two-step process starting with 8-hydroxyquinoline. In the first step, 8-hydroxyquinoline undergoes chloromethylation using formaldehyde and hydrogen chloride gas under acidic conditions to form 5-(chloromethyl)quinolin-8-ol . This intermediate is highly reactive, enabling subsequent nucleophilic substitution.
In the second step, the chloromethyl group reacts with 2-mercaptoethanol in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The thiol group of 2-mercaptoethanol displaces the chloride, forming the thioether linkage. Reaction conditions typically involve temperatures of 78–100°C for 3–8 hours, yielding the target compound at 73% efficiency after purification.
Key Reaction Parameters:
-
Temperature: 78–100°C
-
Solvent: DMF or ethanol
-
Catalyst: None required (proceeds via nucleophilic substitution)
Alternative Route: Direct Functionalization of Quinoline Derivatives
A patent by Lakhrissi et al. (2020) describes an optimized single-pot synthesis using 8-hydroxyquinoline and 2-mercaptoethanol in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅). This method bypasses the chloromethyl intermediate, instead promoting direct C–S bond formation through a condensation reaction. While this approach reduces step count, yields are moderately lower (65–68%) due to competing side reactions.
Reaction Mechanism and Kinetic Considerations
Chloromethylation Step
The chloromethylation of 8-hydroxyquinoline proceeds via Elek–Horsford reaction mechanics. Formaldehyde reacts with hydrochloric acid to generate chloromethyl cations (CH₂Cl⁺), which electrophilically attack the quinoline ring at the 5-position due to its higher electron density compared to other positions. The reaction is highly pH-dependent, with optimal performance under strongly acidic conditions (pH < 2).
Thioether Formation
The nucleophilic substitution of the chloromethyl group by 2-mercaptoethanol follows an SN₂ mechanism . The reaction rate is influenced by:
-
Solvent polarity: Higher polarity (e.g., DMF) accelerates the reaction by stabilizing transition states.
-
Steric hindrance: The quinoline ring’s planar structure minimizes steric interference, enabling efficient substitution.
Purification and Characterization Techniques
Isolation Methods
Post-synthesis purification often involves:
-
Liquid-liquid extraction: Using dichloromethane or ethyl acetate to separate organic phases from aqueous residues.
-
Recrystallization: Ethanol or ethanol-water mixtures are preferred for obtaining high-purity crystals (≥98% purity).
-
Distillation: Reduced-pressure distillation (398–400 Pa) isolates the compound at 120–127°C, though this is less common due to thermal sensitivity.
Spectroscopic Characterization
5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol is characterized using:
-
¹H/¹³C NMR: Key signals include a singlet for the methylene group (δ 4.25 ppm) and a broad peak for the hydroxyl group (δ 9.8 ppm).
-
IR Spectroscopy: Strong absorption bands at 3399 cm⁻¹ (O–H stretch) and 1050 cm⁻¹ (C–S stretch) confirm functional groups.
-
X-ray crystallography: Monoclinic crystal structure with space group P2₁/n, validating molecular geometry.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Two-step chloromethylation | 73 | 8–12 | High purity, scalable | Requires HCl gas handling |
| Single-pot condensation | 65–68 | 6–8 | Fewer steps | Lower yield due to side reactions |
Industrial-Scale Optimization Strategies
Solvent Selection
Ethanol outperforms DMF in large-scale reactions due to lower toxicity and easier recovery. However, DMF remains preferred for laboratory-scale syntheses requiring faster kinetics.
Catalytic Additives
Introducing triethylamine as a base in the thioether formation step neutralizes HCl byproducts, preventing acid-catalyzed decomposition of the quinoline core. This modification increases yields by 8–10%.
Temperature Modulation
Gradual heating (ramping from 50°C to 100°C over 2 hours) minimizes thermal degradation, particularly critical for heat-sensitive thioether bonds.
Applications and Derivative Synthesis
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for neuroprotective and antidepressant agents. Structural analogs, such as 5-chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol , are synthesized via similar routes, underscoring the versatility of the core methodology .
Q & A
Q. How does substituent position (e.g., 5 vs. 7 substitution) influence physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

